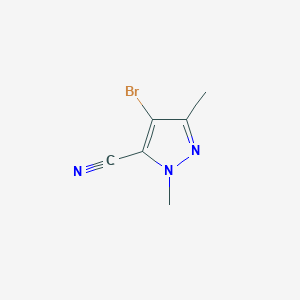

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

描述

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound are limited, analogous pyrazole derivatives provide insights:

- ¹H NMR : Methyl groups typically resonate as singlets around δ 2.1–2.5 ppm. The nitrile proton (if present) would appear as a broad signal, but in this compound, the nitrile is a carbonitrile (-C≡N), which does not produce a proton signal.

- ¹³C NMR : The nitrile carbon appears as a deshielded peak near δ 115–120 ppm. Brominated carbons resonate at δ 95–110 ppm, while methyl carbons are observed at δ 20–25 ppm.

Infrared (IR) Spectroscopy

Predicted IR absorption bands for functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N (Nitrile) | 2200–2300 | Medium | Stretching vibration |

| C–Br | 515–690 | Strong | Asymmetric stretching |

| C–N (Pyrazole ring) | 1500–1600 | Medium | Aromatic C=N/C–N bending |

The nitrile group’s strong absorption at ~2225 cm⁻¹ serves as a diagnostic marker.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyrazole derivatives exhibit π→π* transitions in the UV region. The bromine and nitrile substituents likely red-shift the absorption maxima (λₘₐₓ) compared to unsubstituted pyrazoles. Typical λₘₐₓ values for related compounds range from 200–300 nm, with molar absorptivities (ε) around 1,000–10,000 L·mol⁻¹·cm⁻¹.

Comparative Analysis with Related Pyrazole Carbonitrile Derivatives

Structural Analogues

Reactivity and Stability

The nitrile group in this compound acts as an electron-deficient site, enabling nucleophilic substitution reactions. Bromine’s position at C4 facilitates electrophilic aromatic substitution (e.g., nitration, sulfonation), though steric hindrance from methyl groups may limit reactivity at adjacent positions.

Comparative Reactivity

| Reaction Type | Target Compound | Reaction Outcome |

|---|---|---|

| Nucleophilic substitution | This compound | Nitrile group undergoes hydrolysis to carboxylic acid |

| Electrophilic substitution | 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | Bromine directs electrophiles to C2/C6 positions |

属性

IUPAC Name |

4-bromo-2,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUFOZWTNSRDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3,5-dimethylpyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high-quality output.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 4 acts as a leaving group, enabling substitution with nucleophiles such as amines, thiols, and alkoxides.

Key Examples:

-

Amination: Reacting with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 4-amino-substituted pyrazoles .

-

Thiolation: Treatment with sodium thiolate in DMSO replaces bromine with a thiol group, forming 4-mercaptopyrazole derivatives.

Mechanistic Insight:

The electron-withdrawing carbonitrile group stabilizes the transition state during nucleophilic attack, accelerating substitution rates.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Notes:

-

Suzuki coupling exhibits excellent functional group tolerance, enabling diverse aryl substitutions .

-

The methyl and carbonitrile groups do not interfere with catalytic activity .

Cycloaddition and Cyclization Reactions

The compound serves as a precursor in 1,3-dipolar cycloadditions to form fused heterocycles.

Example Reaction:

Reaction with diazo compounds (generated in situ from tosylhydrazones) yields 3,5-diaryl-4-bromo-1H-pyrazoles via regioselective cycloaddition .

Conditions:

-

Solvent: THF, 60°C

-

Catalyst: None (thermal conditions)

-

Regioselectivity: Governed by the electron-deficient nature of the pyrazole ring .

Functional Group Transformations

The carbonitrile group undergoes selective transformations while preserving the pyrazole core.

Key Reactions:

| Transformation | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | Pharmaceutical intermediates |

| Reduction | LiAlH₄, THF, 0°C to RT | 5-(Aminomethyl)-4-bromo-1,3-dimethylpyrazole | Bioactive compound synthesis |

Challenges:

-

Harsh acidic conditions may lead to bromine displacement as a side reaction.

Electrophilic Aromatic Substitution

Directed Ortho-Metallation (DoM):

-

Lithiation: LDA at −78°C in THF generates a lithiated intermediate at position 3, which reacts with electrophiles (e.g., DMF) to introduce formyl groups .

-

Outcome: Selective functionalization without bromine displacement .

Stability and Side Reactions

科学研究应用

Chemistry

Synthesis Building Block : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as nucleophilic substitution and cyclization, making it valuable in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Replacement of bromine with other functional groups |

| Cyclization | Formation of more complex heterocycles |

| Oxidation/Reduction | Alteration of chemical structure and properties |

Enzyme Inhibition : 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile has demonstrated potential as an enzyme inhibitor. It interacts with various enzymes involved in critical biochemical pathways, which can lead to therapeutic applications.

Pharmacological Properties : Pyrazole derivatives are known for their diverse pharmacological effects, including:

- Antiviral Activity : Inhibits viral replication mechanisms.

- Anti-inflammatory Effects : Reduces inflammation through inhibition of pro-inflammatory mediators.

- Anticancer Potential : Exhibits cytotoxic effects against cancer cell lines.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving enzyme dysregulation or inflammation.

Case Studies :

- A study demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer progression, suggesting that this compound may have similar effects .

- Another research highlighted its role in modulating oxidative stress pathways, indicating potential applications in neuroprotection .

作用机制

The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

相似化合物的比较

Table 1: Key Structural Analogues of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Case Study: Comparison with 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

The compound 4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (CAS 1820706-62-4) shares a brominated pyrazole core but differs in substituents:

- Amino Group: Enables hydrogen bonding, unlike the cyano group in the target compound.

- Phenyl vs. Methyl : The phenyl group increases molecular weight (MW 276 vs. 215 for the target compound) and π-stacking capacity.

生物活性

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research and development in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BrN3, and its structure features a bromine atom at the 4-position, two methyl groups at the 1 and 3 positions, and a cyano group at the 5-position. The presence of these substituents plays a crucial role in the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). Notably, it exhibited cytotoxic effects with IC50 values in the micromolar range. For instance, in one study, the compound demonstrated an IC50 value of approximately 12.50 µM against the SF-268 cell line .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, the bromine atom and cyano group enhance the compound's binding affinity to these targets, facilitating its therapeutic effects.

Case Studies

Several studies have highlighted the potential of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics used in clinical settings.

- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple pyrazole derivatives, this compound was found to be one of the most potent compounds against A549 lung cancer cells with an IC50 value of 26 µM . This study underscores its potential as a lead compound for developing new anticancer agents.

Research Applications

Beyond its biological activities, this compound serves as a valuable building block in synthetic chemistry. It is utilized in the development of more complex heterocyclic compounds and pharmaceutical intermediates. Its unique structural features allow for further modifications that can enhance its efficacy or broaden its application spectrum in drug design .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be synthesized using ethyl acetoacetate and hydrazine derivatives under reflux conditions. Bromination is achieved using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetonitrile). Post-synthetic modifications, such as methylation, are performed with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Key Data : Yields range from 60–85% depending on reaction conditions, with purity confirmed by HPLC (>95%) .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the molecular structure, including bond angles and halogen positioning .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~2.4 ppm (CH₃ groups), δ ~7.5–8.5 ppm (aromatic protons) .

- IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N), ~600 cm⁻¹ (C-Br) .

- Mass spectrometry : Molecular ion [M+H]⁺ observed at m/z 214 .

Advanced Research Questions

Q. How does bromination regioselectivity impact the synthesis of pyrazole derivatives?

- Methodological Answer : Bromination at the C4 position is influenced by electron-donating groups (e.g., methyl) at adjacent positions. Computational studies (DFT) predict electrophilic aromatic substitution pathways, with steric and electronic factors favoring bromine addition at the para position relative to electron-rich substituents .

- Data Contradiction : While NBS typically shows high regioselectivity, competing side products (e.g., dibrominated analogs) may form under excess reagent conditions, requiring column chromatography for separation .

Q. What computational tools are used to predict the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : PyRx or AutoDock Vina evaluates binding affinity with biological targets (e.g., enzymes in pesticidal studies) .

Q. How are contradictions in spectroscopic data resolved during structural validation?

- Methodological Answer : Discrepancies in NMR or IR data are addressed via:

- Cross-validation : Comparing experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw).

- Crystallographic refinement : SHELXL-determined bond lengths and angles resolve ambiguities in substituent positioning .

Q. What strategies optimize the compound’s solubility for pharmacological studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining stability .

- Salt formation : React with HCl or NaHCO₃ to generate water-soluble ionic derivatives .

- Limitation : The bromine atom increases hydrophobicity, necessitating surfactants (e.g., Tween-80) for in vivo formulations .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of pyrazole-carbonitrile derivatives?

- Optimization Strategies :

- Catalyst screening : Biocatalysts (e.g., guar gum) improve reaction efficiency by 20–30% compared to traditional acid catalysts .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >75% .

Q. What safety protocols are critical for handling brominated pyrazoles?

- Safety Measures :

- Ventilation : Use fume hoods due to volatile bromine byproducts.

- PPE : Nitrile gloves and lab coats to prevent skin contact (toxicity LD₅₀ ~200 mg/kg in rats) .

- Waste disposal : Neutralize brominated waste with Na₂S₂O₃ before disposal .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。